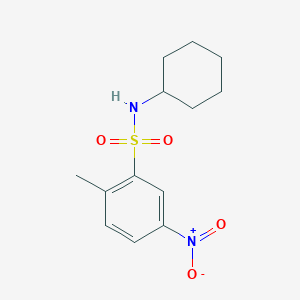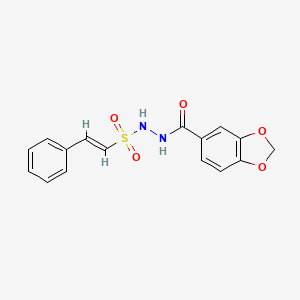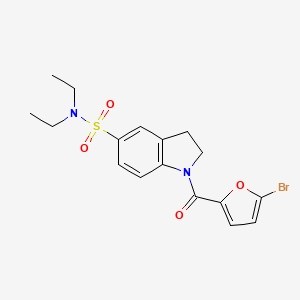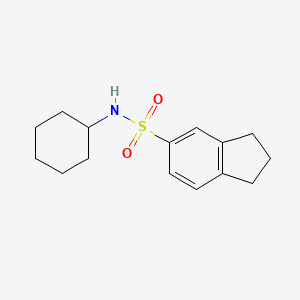
7-(2-Oxo-2-pyrrolidin-1-ylethoxy)chromen-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-(2-Oxo-2-pyrrolidin-1-ylethoxy)chromen-2-one, also known as KF-1, is a chemical compound that has been extensively studied for its potential therapeutic applications. This molecule belongs to the class of coumarin derivatives and has been shown to possess a variety of biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
Mecanismo De Acción
The mechanism of action of 7-(2-Oxo-2-pyrrolidin-1-ylethoxy)chromen-2-one is not fully understood, but it is believed to involve the inhibition of various signaling pathways. 7-(2-Oxo-2-pyrrolidin-1-ylethoxy)chromen-2-one has been shown to inhibit the NF-κB signaling pathway, which is involved in the regulation of inflammation and immune responses. Additionally, 7-(2-Oxo-2-pyrrolidin-1-ylethoxy)chromen-2-one has been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is involved in cell proliferation and survival.
Biochemical and Physiological Effects:
7-(2-Oxo-2-pyrrolidin-1-ylethoxy)chromen-2-one has been shown to have a variety of biochemical and physiological effects. It has been found to reduce inflammation and oxidative stress in various cell types, including macrophages and endothelial cells. Additionally, 7-(2-Oxo-2-pyrrolidin-1-ylethoxy)chromen-2-one has been found to induce cell cycle arrest and apoptosis in cancer cells, while having minimal effects on normal cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
7-(2-Oxo-2-pyrrolidin-1-ylethoxy)chromen-2-one has several advantages for lab experiments, including its high purity and stability. Additionally, 7-(2-Oxo-2-pyrrolidin-1-ylethoxy)chromen-2-one has been shown to have low toxicity in normal cells, which makes it a promising candidate for further development as a therapeutic agent. However, 7-(2-Oxo-2-pyrrolidin-1-ylethoxy)chromen-2-one has some limitations, including its relatively low water solubility and limited bioavailability.
Direcciones Futuras
There are several future directions for the study of 7-(2-Oxo-2-pyrrolidin-1-ylethoxy)chromen-2-one. One potential direction is the development of novel formulations or delivery methods to improve its bioavailability. Additionally, further studies are needed to elucidate the mechanism of action of 7-(2-Oxo-2-pyrrolidin-1-ylethoxy)chromen-2-one and to identify its molecular targets. Finally, more preclinical studies are needed to evaluate the efficacy and safety of 7-(2-Oxo-2-pyrrolidin-1-ylethoxy)chromen-2-one in animal models before clinical trials can be conducted.
Métodos De Síntesis
7-(2-Oxo-2-pyrrolidin-1-ylethoxy)chromen-2-one can be synthesized through a multistep process involving the condensation of 4-hydroxycoumarin with 2-pyrrolidone, followed by reaction with ethyl bromoacetate and finally cyclization with sodium ethoxide. This method has been optimized to produce high yields of pure 7-(2-Oxo-2-pyrrolidin-1-ylethoxy)chromen-2-one and has been used in numerous studies.
Aplicaciones Científicas De Investigación
7-(2-Oxo-2-pyrrolidin-1-ylethoxy)chromen-2-one has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and chemokines. Additionally, 7-(2-Oxo-2-pyrrolidin-1-ylethoxy)chromen-2-one has been found to have antioxidant properties, which can protect cells from oxidative damage caused by reactive oxygen species. 7-(2-Oxo-2-pyrrolidin-1-ylethoxy)chromen-2-one has also been shown to have anticancer properties by inducing cell cycle arrest and apoptosis in cancer cells.
Propiedades
IUPAC Name |
7-(2-oxo-2-pyrrolidin-1-ylethoxy)chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO4/c17-14(16-7-1-2-8-16)10-19-12-5-3-11-4-6-15(18)20-13(11)9-12/h3-6,9H,1-2,7-8,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGQORAGTMHWPDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)COC2=CC3=C(C=C2)C=CC(=O)O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(2-Oxo-2-pyrrolidin-1-ylethoxy)chromen-2-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

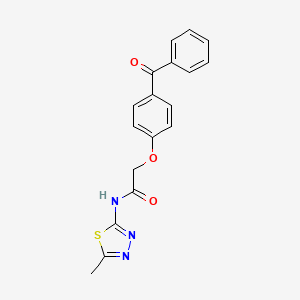
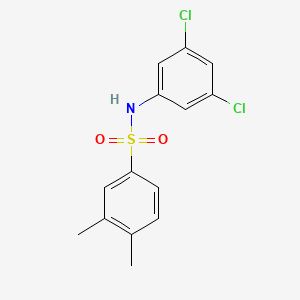
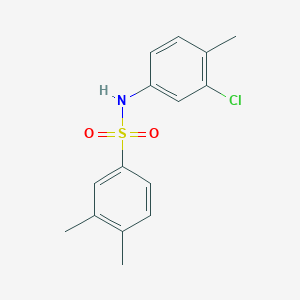


![Dimethyl 5-[(4-cyanophenyl)sulfamoyl]-3-methylthiophene-2,4-dicarboxylate](/img/structure/B7480037.png)

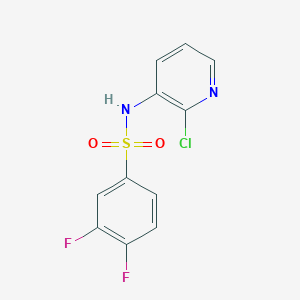
![N-methyl-N-[2-(2-methylphenoxy)ethyl]-2-(4-oxoquinazolin-3-yl)acetamide](/img/structure/B7480055.png)
